![molecular formula C12H23ClN2O4 B2849586 (2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride CAS No. 2187426-87-3](/img/structure/B2849586.png)
(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride” is a chemical compound with the molecular formula C12H23ClN2O4 . It has a molecular weight of 294.78 . The compound is available for purchase for research use .
It should be stored at room temperature . More detailed physical and chemical properties (such as melting point, boiling point, and density) were not found in the available resources .
Scientific Research Applications
Neuroprotective Applications
One significant application of a closely related compound, aminopyrrolidine-2R,4R-dicarboxylated, involves its role as a potent and highly selective agonist of metabotropic glutamate (mGlu) receptor subtypes mGlu2 and -3. This specificity was harnessed in a study to demonstrate its neuroprotective effects against excitotoxic neuronal death, highlighting the compound's potential in the development of neuroprotective drugs (G. Battaglia et al., 1998).
Medicinal Chemistry and Synthesis
In medicinal chemistry, derivatives of fluoropyrrolidine, such as 4-fluoropyrrolidine-2-carbonyl fluorides, serve as attractive synthons for dipeptidyl peptidase IV inhibitors. A study by R. Singh and T. Umemoto (2011) explored the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides through a process involving double fluorination, yielding intermediates useful for various medicinal applications (R. Singh & T. Umemoto, 2011).
Chiral Auxiliary and Dipeptide Synthesis
The compound has also been utilized as a chiral auxiliary in synthesizing enantiomerically pure compounds, as demonstrated by A. Studer, T. Hintermann, and D. Seebach (1995). Their work on tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate as a chiral auxiliary and a building block in dipeptide synthesis underscores the versatility of related compounds in synthesizing complex organic molecules (A. Studer et al., 1995).
Analytical Chemistry Applications
In analytical chemistry, derivatives of the compound have been employed for rapid analysis and separation of amino acid enantiomers. A method developed by I. Abe et al. (1996) involved derivatizing amino acids into N(O)-alkoxycarbonyl alkyl esters, facilitating their separation by capillary gas chromatography with a chiral stationary phase. This application underscores the compound's role in advancing analytical methodologies (I. Abe et al., 1996).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) . A Material Safety Data Sheet (MSDS) should be consulted for more detailed safety information .
properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNJZPMLIFHXRE-RJUBDTSPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.